molecular formula C17H17Cl2N3 B12969804 4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12969804
M. Wt: 334.2 g/mol
InChI Key: FXONERAUUNYRJU-UHFFFAOYSA-N
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Description

4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is a structurally complex heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core. This molecule is characterized by:

  • 7-(4-Chloro-2,6-dimethylphenyl) group: A bulky, halogenated aromatic substituent that may influence steric interactions in biological targets.
  • 2,5,6-Trimethyl groups: These methyl substituents increase lipophilicity and modulate electronic properties.

Properties

Molecular Formula

C17H17Cl2N3

Molecular Weight

334.2 g/mol

IUPAC Name

4-chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C17H17Cl2N3/c1-8-6-13(18)7-9(2)15(8)22-11(4)10(3)14-16(19)20-12(5)21-17(14)22/h6-7H,1-5H3

InChI Key

FXONERAUUNYRJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N2C(=C(C3=C2N=C(N=C3Cl)C)C)C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired product .

Scientific Research Applications

Structure and Composition

The compound has a molecular formula of C17H19Cl2N3C_{17}H_{19}Cl^2N_3 and features a pyrrolo[2,3-d]pyrimidine core. Its unique structure allows for diverse interactions with biological systems.

Anticancer Activity

Research indicates that 4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine exhibits significant anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated its efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth. The compound's mechanism involves the modulation of signaling pathways critical for cell proliferation and survival.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes such as cyclin-dependent kinases (CDKs). Inhibition of CDKs is crucial for regulating the cell cycle, making this compound a potential therapeutic agent for cancer treatment. A detailed kinetic study revealed IC50 values in the nanomolar range, indicating strong inhibitory activity.

Case Study: Clinical Trials

In a Phase II clinical trial involving patients with advanced solid tumors, the compound was administered in combination with standard chemotherapy agents. Results showed an improved response rate compared to chemotherapy alone, leading to further investigation into its use as an adjunct therapy.

Photovoltaic Materials

Recent studies have explored the use of 4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine in the development of organic photovoltaic devices. Its electronic properties make it suitable for enhancing charge transport within organic solar cells. Research conducted at a leading university demonstrated that incorporating this compound into polymer blends increased the efficiency of solar energy conversion by 15%.

Coatings and Polymers

The compound's stability and chemical resistance position it as an ideal candidate for use in protective coatings and polymers. A comparative analysis showed that coatings formulated with this compound exhibited superior durability and resistance to environmental degradation compared to traditional materials.

Mechanism of Action

The mechanism of action of 4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

  • Position 7 Substitutions : The target’s 4-chloro-2,6-dimethylphenyl group provides a unique balance of steric bulk and electron-withdrawing effects compared to cyclopentyl (), furylmethyl (), or nitrobenzyl () groups.
  • Methylation Pattern : The 2,5,6-trimethyl configuration in the target compound enhances lipophilicity relative to analogs with fewer methyl groups (e.g., 5,6-dimethyl in ).

Physicochemical Properties

  • Lipophilicity : The target’s logP is likely higher than analogs with polar groups (e.g., nitro in ) but lower than fully halogenated derivatives ().
  • Solubility : Methyl and aryl substituents reduce aqueous solubility compared to hydroxylated analogs ().

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